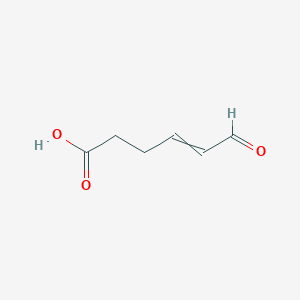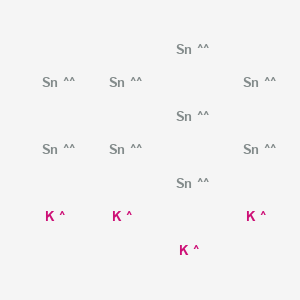
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine is a complex peptide compound composed of multiple amino acids
Méthodes De Préparation
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt or HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Analyse Des Réactions Chimiques
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in the peptide can participate in substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Applications De Recherche Scientifique
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its potential role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle.
Industry: It is used in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine can be compared with other similar peptide compounds, such as:
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine These compounds share similar structural features but differ in their amino acid composition, leading to unique properties and applications .
Propriétés
Numéro CAS |
82085-31-2 |
|---|---|
Formule moléculaire |
C38H64N10O8 |
Poids moléculaire |
789.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H64N10O8/c1-5-23(4)31(35(53)46-29(37(55)56)20-22(2)3)47-33(51)28(21-24-13-15-25(49)16-14-24)45-34(52)30-12-9-19-48(30)36(54)27(11-6-7-17-39)44-32(50)26(40)10-8-18-43-38(41)42/h13-16,22-23,26-31,49H,5-12,17-21,39-40H2,1-4H3,(H,44,50)(H,45,52)(H,46,53)(H,47,51)(H,55,56)(H4,41,42,43)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clé InChI |
DDPOCQWRHQMDPM-VGPFALITSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
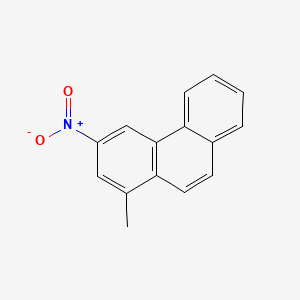

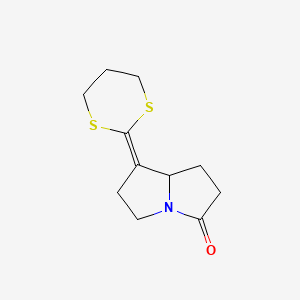
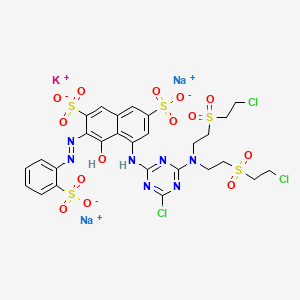
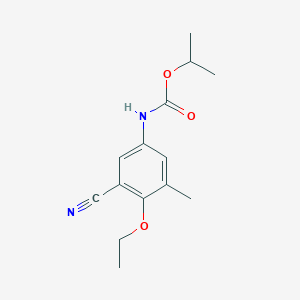
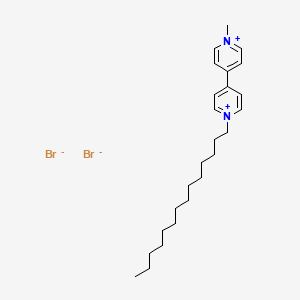


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
